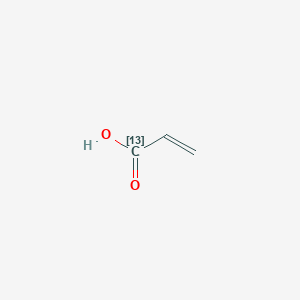

(113C)Prop-2-enoic acid

Description

Properties

IUPAC Name |

(113C)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514651 | |

| Record name | (1-~13~C)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95387-98-7 | |

| Record name | (1-~13~C)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategies for the Synthesis of ¹³c Prop 2 Enoic Acid

Precursor Design and Carbon-Source Selection for Isotopic Incorporation

The synthesis of (¹³C)Prop-2-enoic acid begins with the careful selection of precursors and a ¹³C-labeled carbon source. The choice is dictated by the desired labeling pattern (i.e., the specific carbon atom to be labeled), cost-effectiveness, and the availability of starting materials. Common ¹³C sources include carbon dioxide (¹³CO₂), methanol ([¹³C]CH₃OH), and paraformaldehyde ([¹³C]HCHO).

Precursor design focuses on molecules that can be readily functionalized with the ¹³C-containing building block. For instance, in syntheses targeting the carboxylic acid group ([1-¹³C]Prop-2-enoic acid), a common strategy involves the use of a vinyl Grignard reagent which can react with ¹³CO₂. Alternatively, precursors like 2-(phenylthio)acetic acid have been developed as versatile, stable, and nonvolatile two-carbon labeling synthons, which can be prepared from sources like [¹³C]methanol and ¹³CO₂. reddit.com A versatile approach involves generating ¹³C₂-acetylene from ¹³C elemental carbon via calcium carbide (Ca¹³C₂), providing a universal building block for more complex labeling patterns. acs.orgunimi.itrsc.org

The selection process involves balancing the complexity of the synthetic route against the cost of the isotopically enriched starting material. While simple labeled molecules like ¹³CO₂ are relatively accessible, they may require multi-step syntheses to be incorporated into the final product.

Radiochemical Synthesis Pathways for Carbon-Labeled Analogs

The chemical pathways to introduce the ¹³C isotope into the prop-2-enoic acid structure are diverse, each offering advantages for creating specific isomers of the labeled compound.

Synthetic Routes for Specific ¹³C-Labeled Prop-2-enoic Acid Isomers

The synthesis of specific isotopomers of (¹³C)Prop-2-enoic acid is achieved through carefully chosen reaction sequences.

[1-¹³C]Prop-2-enoic acid: A primary method for labeling the carboxyl carbon is through the carboxylation of a vinyl Grignard reagent , such as vinylmagnesium bromide, with ¹³CO₂. chemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.org The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of ¹³CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired [1-¹³C]labeled carboxylic acid. chemistrysteps.comucalgary.ca Another significant industrial method that can be adapted for labeling is the Reppe carbonylation , which involves the catalytic reaction of acetylene with ¹³C-labeled carbon monoxide (¹³CO) and water in the presence of a catalyst, often based on nickel or cobalt. nih.govresearchgate.netchemicalbook.comgoogle.com

[2-¹³C]- or [3-¹³C]Prop-2-enoic acid: Synthesizing isomers labeled on the vinyl backbone requires different strategies. One approach utilizes multi-step syntheses starting from smaller, appropriately labeled building blocks. For example, a Wittig-type reaction could be employed, where a ¹³C-labeled phosphonium ylide is reacted with a suitable carbonyl compound.

[1,2,3-¹³C₃]Prop-2-enoic acid: The synthesis of the fully labeled molecule typically starts from precursors that are themselves fully ¹³C-labeled. This often involves more complex and expensive syntheses, building the three-carbon backbone from elementary ¹³C sources. Commercially available versions of fully labeled acrylic acid confirm the feasibility of such synthetic routes. mdpi.comsigmaaldrich.com

One documented pathway involves using ¹³C-isotopomers of 2-(phenylthio)acetic acid to synthesize various ¹³C-labeled versions of acrylic acid. reddit.com

Comparative Analysis of Labeling Strategies (e.g., Carboxylation, Methylation) with ¹³C-Containing Building Blocks

Different labeling strategies offer distinct advantages and are chosen based on the target isomer and available precursors.

| Labeling Strategy | Description | ¹³C-Containing Building Block | Key Features |

| Carboxylation | A nucleophilic reagent attacks an electrophilic ¹³C-carboxyl source, forming a new carbon-carbon bond and introducing the labeled carboxyl group. | ¹³CO₂ | Highly specific for labeling the C1 position. The reaction with Grignard reagents is a well-established, robust method. |

| Carbonylation | Involves the transition-metal-catalyzed insertion of ¹³CO into a molecule. | ¹³CO | Atom-economic and can be highly efficient. Used in industrial processes like the Reppe synthesis from acetylene. nih.govresearchgate.net |

| Building Block Assembly | Utilizes smaller molecules already containing the ¹³C label at a specific position to construct the larger acrylic acid framework. | [¹³C]Paraformaldehyde, [¹³C₂]Acetylene | Offers high versatility for placing the ¹³C label at any position (C2, C3) or for multi-labeling, depending on the chosen building block. acs.orgunimi.it |

Carboxylation with ¹³CO₂ is a direct and reliable method for producing [1-¹³C]prop-2-enoic acid. Its primary advantage is the high regioselectivity, as the label is introduced specifically at the carboxyl position. In contrast, strategies involving building block assembly , such as using ¹³C-labeled acetylene, provide the flexibility to create isomers that are not accessible through simple carboxylation. acs.orgunimi.it The choice between these methods depends on a trade-off between the directness of the carboxylation approach and the versatility of multi-step assembly routes.

Optimization of Reaction Conditions for Yield and Isotopic Purity

Maximizing the chemical yield and ensuring high isotopic purity are paramount in the synthesis of labeled compounds. Reaction conditions are meticulously optimized to achieve these goals. Key parameters that are adjusted include temperature, pressure, catalyst choice and concentration, and reaction time.

For instance, in the catalytic carbonylation of acetylene, the reaction temperature and pressure are critical. Typical conditions may involve temperatures of 150–250°C and pressures of 5–10 MPa to ensure efficient conversion. google.com The choice of catalyst, such as a nickel carboxylate/copper halide system, and the presence of additives and ligands also significantly influence the reaction's efficiency and selectivity. google.com

A crucial aspect of optimization is the prevention of isotopic dilution . This occurs when unlabeled carbon from reagents, solvents, or atmospheric CO₂ is unintentionally incorporated into the product, lowering its isotopic enrichment. frontiersin.orgdntb.gov.ua To mitigate this, reactions are typically run under an inert atmosphere (e.g., argon or nitrogen), and all reagents are carefully selected to be free of competing carbon sources. The goal is to achieve an isotopic purity of ≥99 atom % ¹³C, which is a common standard for commercially available labeled compounds. mdpi.comsigmaaldrich.com Optimizing for high conversion rates is also important, as this minimizes the amount of expensive labeled starting material that is wasted.

Purification and Quality Control Methodologies for Labeled Compounds

Following synthesis, the crude (¹³C)Prop-2-enoic acid must be purified and subjected to rigorous quality control to verify its chemical and isotopic integrity.

Purification: Acrylic acid is prone to polymerization, so a polymerization inhibitor is often added during synthesis and distillation. orgsyn.org The primary method for purifying acrylic acid is vacuum distillation . This technique allows for separation from less volatile impurities and catalysts at a lower temperature, which is crucial to prevent polymerization and decomposition of the product. orgsyn.org For smaller scales or for achieving very high chemical purity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be employed.

Quality Control: A combination of analytical techniques is used to confirm the final product's identity, purity, and isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment of the compound. almacgroup.comresearchgate.net By precisely measuring the mass-to-charge ratio, analysts can quantify the percentage of molecules that have successfully incorporated the ¹³C isotope and identify the presence of any unlabeled or multiply-labeled species. almacgroup.comresearchgate.net

Chromatography (HPLC, GC): These methods are used to assess the chemical purity of the final product, separating it from any remaining starting materials, by-products, or solvents.

The combination of these methods ensures that the final (¹³C)Prop-2-enoic acid product meets the high standards of purity and isotopic enrichment required for its intended applications.

Advanced Analytical Techniques for Characterization and Quantification of ¹³c Prop 2 Enoic Acid

Spectroscopic Approaches for Isotopic Position Verification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and the specific location of the ¹³C label within the prop-2-enoic acid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous identification of carbon-13 enrichment. nih.gov Because the ¹³C isotope has a nuclear spin, unlike the more abundant ¹²C isotope, it can be directly observed by NMR. frontiersin.org This allows for the precise determination of which carbon atom(s) in the prop-2-enoic acid structure have been replaced by ¹³C.

In a ¹³C NMR spectrum of (¹³C)Prop-2-enoic acid, the signal corresponding to the labeled carbon position will be significantly enhanced in intensity compared to the signals from the carbons present at natural abundance (approximately 1.1%). By analyzing the chemical shift of the enhanced signal, analysts can confirm the position of the label (C1-carboxyl, C2-olefinic, or C3-olefinic). Furthermore, heteronuclear coupling constants (e.g., ¹JC-H, ²JC-H) observed in high-resolution spectra can provide additional structural confirmation. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between protons and the enriched carbon center, solidifying the structural assignment.

Table 1: Illustrative ¹³C NMR Data for Positional Isotopomers of (¹³C)Prop-2-enoic Acid

| Position of ¹³C Label | Carbon Atom | Expected Chemical Shift (ppm) | Signal Intensity |

|---|---|---|---|

| C1 (Carboxyl) | C1 | ~170 | Highly Enhanced |

| C2 | ~129 | Natural Abundance | |

| C3 | ~132 | Natural Abundance | |

| C2 (Olefinic) | C1 | ~170 | Natural Abundance |

| C2 | ~129 | Highly Enhanced | |

| C3 | ~132 | Natural Abundance | |

| C3 (Olefinic) | C1 | ~170 | Natural Abundance |

| C2 | ~129 | Natural Abundance |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound, thereby confirming its isotopic composition. ucsf.edu MS measures the mass-to-charge ratio (m/z) of ions. A molecule of prop-2-enoic acid containing one ¹³C atom will have a molecular mass that is approximately 1.003355 atomic mass units (amu) greater than its unlabeled counterpart. nih.gov

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is capable of resolving the small mass difference between an isotopically enriched molecule and other species. nih.govescholarship.org This technique confirms the incorporation of the ¹³C label by identifying the molecular ion peak at the expected higher mass. The relative intensity of the molecular ion peak of the labeled compound compared to any residual unlabeled compound provides a measure of isotopic enrichment.

Table 2: Theoretical Monoisotopic Masses for Labeled and Unlabeled Prop-2-enoic Acid

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Prop-2-enoic acid | C₃H₄O₂ | 72.02113 |

Chromatographic Methods for Chemical and Radiochemical Purity Assessment

Chromatography is essential for separating the target compound from impurities, which can include starting materials, byproducts from synthesis, or degradants. For isotopically labeled compounds, this also includes separating the labeled molecule from its unlabeled form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and isotopic purity of non-volatile compounds like (¹³C)Prop-2-enoic acid. nih.gov The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net

For (¹³C)Prop-2-enoic acid, a reversed-phase HPLC method is typically employed. Purity is determined by monitoring the column eluent with a detector, commonly a UV detector set to a wavelength where the prop-2-enoic acid molecule absorbs light. The chemical purity is calculated by dividing the peak area of the analyte by the total area of all observed peaks. When coupled with a mass spectrometer (LC-MS), HPLC can simultaneously provide separation and mass information, allowing for the specific assessment of isotopic purity by distinguishing between the labeled and unlabeled co-eluting compounds. nih.gov

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with water (with formic or acetic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While prop-2-enoic acid is somewhat volatile, its high polarity can lead to poor peak shape and interactions with the GC column. To overcome this, it is often converted into a more volatile and less polar derivative prior to analysis, such as a silyl (B83357) ester (e.g., a trimethylsilyl (B98337) (TMS) derivative). nih.gov

The derivatized (¹³C)Prop-2-enoic acid is then injected into the GC, where it is vaporized and separated from other volatile impurities based on its boiling point and interaction with the stationary phase. mdpi.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) is used for detection. GC-MS is particularly useful as it provides both retention time for identification and a mass spectrum to confirm the identity and isotopic nature of the analyte. mdpi.com

Table 4: Typical GC-MS Parameters for Analysis of Derivatized (¹³C)Prop-2-enoic Acid

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 280°C) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Quantitative Analysis of (¹³C)Prop-2-enoic Acid and its Derivatives in Complex Matrices

Quantifying (¹³C)Prop-2-enoic acid, especially at low concentrations in complex biological or environmental samples (matrices), requires highly sensitive and selective methods. The combination of liquid chromatography for separation and tandem mass spectrometry for detection (LC-MS/MS) is the gold standard for this application.

This approach often utilizes the principle of stable isotope dilution. A known amount of a different isotopologue (e.g., (¹³C₃)Prop-2-enoic acid or a deuterated version) is added to the sample as an internal standard. The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for both the analyte and the internal standard. Because the analyte and the internal standard have nearly identical chemical properties, they behave similarly during sample extraction, separation, and ionization, which corrects for matrix effects and sample loss. escholarship.org A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against known concentrations, allowing for accurate and precise quantification of the (¹³C)Prop-2-enoic acid in the unknown sample.

Investigation of Biochemical Pathways and Cellular Fate Using ¹³c Prop 2 Enoic Acid

Studies on Cellular Uptake and Intracellular Distribution Mechanisms

The entry of (¹³C)Prop-2-enoic acid into cells is governed by mechanisms that handle short-chain fatty acids. The cellular uptake is primarily believed to occur through two main routes: passive diffusion and carrier-mediated transport. nih.gov In its protonated form, the small, uncharged (¹³C)Prop-2-enoic acid molecule can passively diffuse across the lipid bilayer of the cell membrane. However, at physiological pH, it predominantly exists in its anionic form, acrylate (B77674), necessitating protein-mediated transport for efficient uptake.

Carrier-mediated transport is facilitated by a family of monocarboxylate transporters (MCTs), which are proton-coupled, and sodium-coupled monocarboxylate transporters (SMCTs). nih.gov These transporters play a crucial role in moving lactate (B86563), pyruvate, and other monocarboxylates across cellular membranes. The expression and activity of these transporters can vary significantly between different cell types and tissues, influencing the rate of (¹³C)Prop-2-enoic acid uptake.

Once inside the cell, the intracellular distribution of (¹³C)Prop-2-enoic acid is dictated by its subsequent metabolic fate. The ¹³C label allows for the tracking of its journey into various metabolic pathways within different cellular compartments, such as the cytoplasm and mitochondria. This tracing provides insights into where the compound and its metabolites are localized and utilized.

| Transport Mechanism | Description | Key Proteins Involved | Form of Prop-2-enoic Acid Transported |

|---|---|---|---|

| Passive Diffusion | Movement across the cell membrane down a concentration gradient without the help of a transport protein. | None | Protonated (Prop-2-enoic acid) |

| Carrier-Mediated Transport (H+-coupled) | Facilitated diffusion or active transport mediated by protein carriers that co-transport a proton. | Monocarboxylate Transporters (MCTs) | Anionic (Prop-2-enoate) |

| Carrier-Mediated Transport (Na+-coupled) | Secondary active transport mediated by protein carriers that co-transport sodium ions. | Sodium-coupled Monocarboxylate Transporters (SMCTs) | Anionic (Prop-2-enoate) |

Elucidation of Metabolic Transformations and Enzyme-Mediated Reactions

Following cellular uptake, (¹³C)Prop-2-enoic acid undergoes a series of metabolic transformations catalyzed by various enzymes. The use of ¹³C labeling has been instrumental in identifying the metabolites and elucidating the enzymatic pathways involved.

In mammalian systems, studies have shown that prop-2-enoic acid is metabolized into several key compounds. One major pathway involves its conversion to 3-hydroxypropionic acid. Another significant metabolic route is its conjugation with glutathione, followed by further processing to form mercapturic acid pathway derivatives, such as N-acetyl-S-(2-carboxyethyl)cysteine and its corresponding S-oxide.

In microorganisms, the metabolic pathways of prop-2-enoic acid are diverse. For instance, some bacteria can utilize it as a carbon source. The biotransformation of lactate to acrylate has been shown to proceed via a pathway involving the sequential action of a lactyl-CoA producing enzyme, an acrylyl-CoA producing enzyme, and an acrylyl-CoA hydrolase. isotope.com Furthermore, enzymes such as propionate-CoA ligase and acryloyl-CoA reductase are key players in the metabolism and detoxification of acrylate in certain marine bacteria.

| Metabolite | Key Enzyme(s) Involved | Metabolic Pathway | Organism/System |

|---|---|---|---|

| 3-Hydroxypropionic acid | Not fully elucidated in all organisms | Intermediate Metabolism | Mammals, E. coli |

| N-acetyl-S-(2-carboxyethyl)cysteine | Glutathione S-transferases, N-acetyltransferases | Mercapturic Acid Pathway | Mammals |

| N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide | Flavin-containing monooxygenases | Mercapturic Acid Pathway | Mammals |

| Acryloyl-CoA | Lactyl-CoA dehydratase | Lactate to Acrylate Conversion | Bacteria |

| Propionyl-CoA | Acryloyl-CoA reductase | Acrylate Metabolism | Bacteria |

Analysis of Tracer Turnover Rates and Carbon Flow Dynamics

The dynamic nature of metabolism can be quantitatively assessed using (¹³C)Prop-2-enoic acid through a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govethz.chnih.gov This powerful method allows researchers to measure the rates, or fluxes, of metabolic reactions within a cell at a steady state. By introducing ¹³C-labeled prop-2-enoic acid and analyzing the distribution of the ¹³C isotopes in various intracellular metabolites, it is possible to reconstruct the flow of carbon through the metabolic network.

¹³C-MFA provides a detailed picture of how cells utilize carbon sources and how metabolic pathways are regulated under different conditions. For example, it can be used to quantify the proportion of (¹³C)Prop-2-enoic acid that is channeled into energy production versus biosynthetic pathways. The turnover rate of the tracer, which is the rate at which it is consumed and replaced within a metabolic pool, can also be determined. These analyses are crucial for understanding cellular physiology and for metabolic engineering applications, such as optimizing the production of valuable chemicals in microorganisms.

While specific turnover rates for (¹³C)Prop-2-enoic acid are context-dependent, studies on acrylic acid production in engineered E. coli provide examples of carbon flow dynamics. The yields of acrylic acid from different biosynthetic pathways reflect the efficiency of carbon conversion from a starting substrate like glucose or glycerol.

| Biosynthetic Pathway | Carbon Source | Reported Acrylic Acid Yield (g/L) |

|---|---|---|

| Glycerol Pathway | Glycerol | 0.12 |

| Malonyl-CoA Pathway | Glucose | 0.013 |

| β-Alanine Pathway | Glycerol | 0.033 |

| β-Alanine Pathway | Glucose | 0.026 |

Data adapted from a kinetic modeling study. nih.gov

Assessment of Substrate Specificity and Inhibitory Effects in Enzymatic Systems

The interaction of (¹³C)Prop-2-enoic acid with enzymes is fundamental to its metabolic fate and can also be used to probe the characteristics of enzyme active sites. Studies on substrate specificity reveal how effectively an enzyme can bind to and catalyze a reaction with prop-2-enoic acid compared to its natural substrate or other similar molecules. For instance, acetyl coenzyme A synthetase can utilize acrylic acid as a substrate, but with a lower efficiency compared to its primary substrate, acetic acid. This is reflected in the kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax).

Furthermore, prop-2-enoic acid and its derivatives can act as inhibitors of certain enzymes. The inhibitory effect can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.orgwikipedia.org Understanding these inhibitory interactions is crucial in pharmacology and toxicology. For example, some derivatives of prop-2-enoic acid have been investigated as potential inhibitors for enzymes like tyrosinase and carbonic anhydrase. du.ac.inpharmaguideline.com The study of these interactions provides valuable information for drug design and for understanding the mechanisms of toxicity.

| Enzyme | Interaction Type | Substrate/Inhibitor | Kinetic Parameter | Observation |

|---|---|---|---|---|

| Acetyl coenzyme A synthetase | Substrate | Acrylic acid | Km, Vmax | Acts as a substrate, but is a poorer substrate than acetic acid. |

| Tyrosinase | Inhibition | Cinnamate derivatives | IC50 | Cinnamate is a more potent inhibitor than benzoate. |

| Carbonic Anhydrase II | Inhibition | trans-2-hydroxycinnamic acid | - | Binds to the enzyme, demonstrating inhibitory potential. du.ac.in |

| Various cationic enzymes | Inhibition | Poly(acrylic acid) | Ki | Acts as a noncompetitive inhibitor with high affinity. |

Preclinical Research Applications of ¹³c Prop 2 Enoic Acid in Animal Models

In Vivo Biodistribution Studies in Relevant Animal Models

Biodistribution studies are fundamental to understanding where a compound travels and accumulates in the body. While studies specifically using (¹³C)Prop-2-enoic acid are not extensively detailed in publicly available literature, research using the radioisotope ¹⁴C-labeled acrylic acid provides direct insight into the distribution pattern that would be expected for the ¹³C-labeled version.

In studies involving rats, orally administered acrylic acid is well-absorbed and rapidly metabolized. who.int After 72 hours, only a small fraction of the administered dose, approximately 1.3%, remains in the tissues, indicating limited long-term retention. who.int Research involving inhalation exposure in rats identified the gastrointestinal tract as the primary site for the absorption of acrylic acid. capes.gov.br An investigation following acute inhalation showed that 1.5 minutes post-exposure, 28% of the administered radiolabel was found in the snout of the animal, with the gastrointestinal tract being the major site of absorption. capes.gov.br

| Tissue/Site | Findings from Labeled Acrylic Acid Studies in Rats | Citation |

|---|---|---|

| Overall Tissue Retention | Approximately 1.3% of an oral dose remained in tissues after 72 hours. | who.int |

| Site of Absorption (Inhalation) | The gastrointestinal tract was identified as the major site of absorption. | capes.gov.br |

| Initial Deposition (Inhalation) | At 1.5 minutes post-exposure, 28% of the label was associated with the snout. | capes.gov.br |

Pharmacokinetic Modeling and Analysis of Tracer Kinetics

Pharmacokinetic studies using ¹³C- and ¹⁴C-labeled Prop-2-enoic acid have elucidated its absorption, metabolism, and excretion profile in animal models, primarily rats. The data consistently show that the compound is extensively metabolized and rapidly cleared from the body.

The primary route of elimination is through respiration as carbon dioxide (CO₂). In a study using [1,2,3-¹³C]acrylic acid administered orally to rats, approximately 80% of the dose was eliminated as ¹³CO₂. nih.gov This finding is consistent with studies using [¹⁴C]acrylic acid, where about 82-83% of the dose was exhaled as ¹⁴CO₂ within 24-72 hours. who.int

Urinary excretion accounts for a smaller portion of the elimination. Following an oral dose of [1,2,3-¹³C]acrylic acid, about 6% was excreted in the urine. nih.gov Fecal excretion is also a minor route, accounting for approximately 1-9% of the administered dose in various studies. who.int Notably, no unchanged acrylic acid was detected in the urine of rats treated with the ¹³C-labeled compound, underscoring its complete and efficient metabolism. nih.gov

| Excretion Route | Percentage of Administered Dose (%) | Tracer Used | Citation |

|---|---|---|---|

| Expired as CO₂ | ~80% | [1,2,3-¹³C]AA + [2,3-¹⁴C]AA | nih.gov |

| Expired as CO₂ | 82-83% | [¹⁴C]AA | who.int |

| Urine | ~6% | [1,2,3-¹³C]AA + [2,3-¹⁴C]AA | nih.gov |

| Urine | ~5% | [¹⁴C]AA | who.int |

| Feces | 1-9% | [¹⁴C]AA | who.int |

Applications in Investigating Physiological and Pathophysiological Processes

The use of (¹³C)Prop-2-enoic acid has been instrumental in identifying its metabolic products, which provides a window into tissue-specific metabolic pathways. Since the parent compound is not excreted unchanged, its metabolites in urine offer direct evidence of its biotransformation in tissues like the liver and kidneys.

In a study using [1,2,3-¹³C]acrylic acid in rats, nuclear magnetic resonance (NMR) spectroscopy was used to analyze the urine directly. nih.gov This powerful technique allowed for the identification of several major ¹³C-enriched metabolites without the need for extraction or isolation, which could degrade unstable compounds. nih.gov The identified metabolites indicate that acrylic acid undergoes several metabolic transformations, including hydration and conjugation. nih.govnih.gov

| Metabolite Identified in Rat Urine | Metabolic Pathway Indicated | Citation |

|---|---|---|

| 3-Hydroxypropionic acid | Hydration / β-oxidation pathway | who.intnih.gov |

| N-acetyl-S-(2-carboxyethyl)cysteine | Glutathione conjugation and mercapturic acid formation | nih.govnih.gov |

| N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide | Oxidation of the cysteine conjugate | nih.gov |

Tracer studies with (¹³C)Prop-2-enoic acid have helped to map its entry into and interaction with key endogenous metabolic pathways. Rather than having a specific receptor-mediated target, acrylic acid's biological interactions are primarily metabolic.

The metabolic fate of acrylic acid is closely linked to the catabolism of propionic acid. who.int It is believed to form acrylyl-Coenzyme A, which is an intermediate in this pathway. who.int This pathway is analogous to the β-oxidation of fatty acids, a fundamental energy-generating process in all species. who.int The detection of 3-hydroxypropionic acid as a metabolite supports this hypothesis. who.intnih.gov

Furthermore, the identification of N-acetyl-S-(2-carboxyethyl)cysteine reveals the involvement of the glutathione conjugation pathway. nih.govnih.gov This is a major detoxification pathway, primarily in the liver, where glutathione is conjugated to electrophilic compounds to facilitate their excretion. The subsequent formation of the mercapturic acid derivative (the N-acetylcysteine conjugate) is a hallmark of this process.

Finally, the extensive conversion of the acrylic acid carbon backbone to CO₂ demonstrates its entry into the central carbon metabolism. who.intnih.gov After initial biotransformation, the resulting products, such as acetyl-Coenzyme A, enter the tricarboxylic acid (TCA) cycle, where they are fully oxidized to CO₂ to generate energy. who.int The use of ¹³C-labeling allows researchers to trace the carbon atoms from acrylic acid all the way to this metabolic endpoint.

Future Directions and Emerging Research Avenues for Isotopic Prop 2 Enoic Acid Studies

Development of Novel Isotopic Labeling Methodologies for Enhanced Specificity and Efficiency

The utility of (113C)Prop-2-enoic acid as a metabolic probe is fundamentally dependent on the ability to synthesize it with high isotopic purity, specificity, and efficiency. Future research is poised to move beyond traditional chemical synthesis to more sophisticated and elegant methodologies.

Chemo-enzymatic Synthesis: A promising approach involves the combination of chemical synthesis with enzymatic reactions. nih.govnih.gov This hybrid strategy can offer superior control over the position of the 13C label within the prop-2-enoic acid molecule. Enzymes, with their inherent specificity, can catalyze reactions at specific sites that are challenging to achieve through conventional organic chemistry. For instance, enzymes could be employed to introduce a 13C-labeled precursor at a specific position in a larger molecule, which is then chemically converted to this compound. This approach can lead to the production of site-specifically labeled isotopologues, which are invaluable for detailed metabolic flux analysis. nih.govbeilstein-journals.org

Site-Specific Labeling: The ability to place the 13C atom at any of the three carbon positions in prop-2-enoic acid (C1, C2, or C3) would provide researchers with a powerful toolkit to trace different metabolic fates of the molecule. For example, labeling at the C1 (carboxyl) position might be ideal for tracking decarboxylation reactions, while labeling at C2 or C3 could provide insights into how the carbon backbone is incorporated into other metabolites. Recent advancements in synthetic strategies for site-specific 13C labeling of other organic acids, such as linoleic acid, demonstrate the feasibility of these approaches. nih.gov

Isotope Labeling Strategies for Enhanced Detection: Research is also focusing on developing labeling strategies that enhance the signal of the 13C isotope in various analytical techniques. This includes methods that allow for multiplex isotope labeling, which can improve the accuracy and precision of quantitative proteomics and metabolomics studies. nih.gov While not directly a synthesis method, the design of labeling patterns that are optimized for detection by mass spectrometry or NMR spectroscopy is a critical aspect of methodology development.

The following table summarizes potential novel labeling methodologies for this compound:

| Methodology | Description | Advantages |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to achieve high specificity in labeling. | High regioselectivity, milder reaction conditions. |

| Site-Specific Chemical Synthesis | Advanced organic synthesis routes to place the 13C label at a desired carbon position. | Precise control over isotopologue production for targeted metabolic questions. |

| Metabolic Engineering | Utilizing genetically engineered microorganisms to produce this compound from a 13C-labeled precursor. | Potentially sustainable and cost-effective for large-scale production. |

Integration with Advanced Preclinical Imaging Modalities for Molecular Probing

The development of this compound as a tracer is intrinsically linked to its application in advanced preclinical imaging modalities. These non-invasive techniques allow for the real-time visualization and quantification of metabolic processes in living organisms.

Hyperpolarized 13C Magnetic Resonance Imaging (MRI): A major breakthrough in metabolic imaging is the use of hyperpolarized 13C-labeled compounds. nih.govnih.gov Hyperpolarization can increase the MRI signal of 13C by several orders of magnitude, enabling the real-time tracking of the metabolic conversion of the labeled compound. nih.govmdpi.com Future studies will likely focus on developing methods to hyperpolarize this compound and its metabolites. This would allow researchers to visualize the uptake of prop-2-enoic acid in different tissues and its conversion into downstream products, providing unprecedented insights into metabolic pathways in diseases like cancer. ucsf.edu

Positron Emission Tomography (PET): While PET imaging traditionally uses positron-emitting isotopes like 11C or 18F, there is emerging interest in using 13C-labeled precursors in conjunction with PET. chempep.com The 13C label itself is not detected by PET; however, it can be used to study metabolic pathways that are then probed with a PET tracer. For example, the metabolic fate of this compound could be determined by mass spectrometry, while a PET tracer is used to assess a related physiological parameter, such as blood flow or receptor density, in the same animal model.

Multimodal Imaging: The future of preclinical imaging lies in the integration of multiple imaging modalities to obtain a more comprehensive understanding of biological processes. nih.govnih.govresearchgate.netwikipedia.org For instance, hyperpolarized 13C MRI could be combined with anatomical imaging techniques like Computed Tomography (CT) or conventional MRI to provide both metabolic and structural information. wikipedia.org Furthermore, combining 13C imaging with other molecular imaging techniques like fluorescence or bioluminescence imaging could offer complementary insights into cellular and molecular events. nih.gov

The table below outlines the potential integration of this compound with advanced imaging modalities:

| Imaging Modality | Application with this compound | Potential Insights |

| Hyperpolarized 13C MRI | Real-time tracking of the metabolic conversion of hyperpolarized this compound. | In vivo metabolic fluxes, enzyme kinetics, and metabolic reprogramming in disease. |

| PET/CT or PET/MRI | Correlating the metabolic fate of this compound with anatomical and other functional information. | Spatiotemporal relationship between metabolism and tissue structure or other physiological parameters. |

| Optical Imaging | Combined with fluorescent probes to link metabolic changes with specific cellular events. | Understanding the interplay between metabolic pathways and cellular signaling or gene expression. |

Theoretical Modeling and Computational Chemistry in Tracer Design and Predictive Analysis

Theoretical modeling and computational chemistry are becoming indispensable tools in the development and application of isotopic tracers. These approaches can guide the design of new tracers, predict their behavior in biological systems, and aid in the interpretation of experimental data.

Tracer Kinetic Modeling: A cornerstone of quantitative molecular imaging is tracer kinetic modeling. researchgate.netnih.govradiologykey.comtaylorfrancis.com These mathematical models describe the time-dependent distribution of a tracer in the body and can be used to estimate physiological parameters such as metabolic rates and blood flow. nih.govradiologykey.com Future research will involve the development of specific kinetic models for this compound to accurately quantify its uptake and metabolism from dynamic imaging data. These models will be crucial for translating imaging signals into meaningful biological information.

Quantum Mechanics and Molecular Dynamics Simulations: At a more fundamental level, quantum mechanics and molecular dynamics simulations can be used to understand the properties of this compound and its interactions with biological molecules. arxiv.orgnih.govresearchgate.net For example, these simulations can predict how the 13C isotope might subtly alter the chemical properties of the molecule (isotope effects) and how it interacts with enzymes. temple.edu This information can be valuable for designing tracers with optimal properties and for interpreting experimental results.

Predictive Analysis and Optimization: Computational approaches can be used to predict the biodistribution and pharmacokinetics of a tracer before it is even synthesized. This in silico screening can help to prioritize candidate tracers and optimize their design. Furthermore, computational models can be used to optimize isotopic labeling strategies to maximize the information obtained from an experiment. nih.govnih.gov For example, models can predict which labeling position in prop-2-enoic acid will provide the most sensitive measure of a particular metabolic pathway.

The following table highlights the role of theoretical and computational approaches in this compound research:

| Computational Approach | Application | Expected Outcome |

| Tracer Kinetic Modeling | Development of mathematical models to describe the in vivo behavior of this compound. | Quantitative estimation of metabolic rates and fluxes from imaging data. |

| Quantum Mechanics | Calculation of the electronic structure and properties of this compound. | Understanding isotope effects and predicting reactivity. |

| Molecular Dynamics Simulations | Simulating the interaction of this compound with enzymes and other biological molecules. | Insights into binding mechanisms and metabolic transformations at the atomic level. |

| Predictive Biodistribution Modeling | Using computational algorithms to predict the distribution of the tracer in the body. | A priori assessment of tracer suitability and potential for off-target accumulation. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (113C)Prop-2-enoic acid, and how should data be interpreted methodologically?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments. Compare chemical shifts with non-isotopic analogs to identify isotopic labeling effects .

- Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to confirm functional groups. Peaks near 1700 cm (C=O) and 2500–3300 cm (O-H) are typical for carboxylic acids.

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and isotopic purity (113C labeling). Fragmentation patterns can elucidate structural stability.

- Data Interpretation : Cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities. Tabulate spectral data with error margins and reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Monitor airborne concentrations via industrial hygiene surveys .

- Exposure Response : Immediate washing with water for skin contact; eye wash stations and emergency showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .

- Documentation : Maintain records of safety training, exposure monitoring, and incident reports per OSHA standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

- Answer :

- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors and occupancy rates. Validate against high-resolution data to reduce noise .

- Twinned Data Analysis : Apply WinGX suite tools to detect and model twinning. Compare values across datasets to identify inconsistencies .

- Statistical Validation : Calculate to assess model bias. Discrepancies >5% warrant re-examination of hydrogen placement or solvent molecules .

- Example Workflow :

| Step | Action | Software/Tool |

|---|---|---|

| 1 | Data integration | SHELX |

| 2 | Twinning detection | WinGX |

| 3 | Refinement | SHELXL |

| 4 | Validation | CCDC Mercury |

Q. What methodological approaches are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., for donor, for acceptor). Use software like SHELX to generate bond graphs and identify motifs (e.g., chains, rings) .

- Directionality and Geometry : Measure bond lengths (typically 1.8–2.2 Å for O-H···O) and angles (>120°) using ORTEP-3 for 3D visualization. Compare with non-isotopic analogs to assess isotopic effects .

- Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion. High thermal motion may indicate weak or transient bonds .

Q. How should researchers design experiments to address contradictory reactivity data in this compound studies?

- Answer :

- Controlled Variables : Standardize reaction conditions (temperature, solvent purity, isotopic enrichment). Use inert atmospheres (N/Ar) to minimize side reactions.

- Replication : Perform triplicate trials with independent synthetic batches. Statistical outliers should undergo Grubbs’ test for exclusion .

- Mechanistic Probes : Employ isotopic tracing (e.g., labeling) to track reaction pathways. Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT) to validate mechanisms .

- Data Reporting : Tabulate results with confidence intervals and p-values. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- Answer :

- PICOC Criteria : Structure questions using Population (e.g., isotopic variants), Intervention (synthetic methods), Comparison (non-isotopic analogs), Outcomes (reactivity/stability), and Context (academic labs) .

- FINER Evaluation : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical (OSHA-compliant), and Relevant (advance isotopic chemistry) .

- Example Table :

| PICOC Element | Application to this compound |

|---|---|

| Population | Isotopically labeled carboxylic acids |

| Intervention | Synthesis via -enriched precursors |

| Comparison | Non-labeled Prop-2-enoic acid |

| Outcomes | Kinetic isotope effects (KIE) |

| Context | Academic mechanistic studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.